(DHQD)2PHAL
Description
Properties
IUPAC Name |
1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-HVLQGHBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458959 | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140853-10-7 | |
| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (DHQD)2PHAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Ligand: (DHQD)₂PHAL
The ligand is synthesized via nucleophilic substitution between DHQD and PHAL:
-
DHQD Preparation : Dihydroquinidine (DHQD) is obtained by hydrogenation of quinidine using a catalyst like palladium on carbon.
-
PHAL Synthesis : 1,4-Phthalazinediyldichloride is prepared via chlorination of phthalazine derivatives.
-
Coupling Reaction : DHQD reacts with PHAL in a 2:1 molar ratio under alkaline conditions (e.g., triethylamine in dichloromethane) to form the bis-ether ligand.
Osmium Source: K₂OsO₂(OH)₄
Potassium osmate dihydrate is typically synthesized by ozonolysis of osmium tetroxide (OsO₄) followed by recrystallization.
Preparation of AD-mix-β
AD-mix-β is pre-formulated and sold as a powder. The preparation involves:
-
Weighting Components : Accurate weighing of (DHQD)₂PHAL, K₂CO₃, K₃Fe(CN)₆, and K₂OsO₂(OH)₄ in the specified molar ratios.
-
Mixing : Physical blending of the components under inert conditions to avoid oxidation of osmium.
-
Quality Control : Testing for enantiomeric excess (ee) and diastereomeric ratio (dr) in model reactions.
Applications in Asymmetric Dihydroxylation
AD-mix-β is employed in the enantioselective dihydroxylation of alkenes, particularly for synthesizing β-hydroxy-γ-lactones. Key examples include:
For instance, in the synthesis of (2R,3R)-cis-2-methyl-3-hydroxytetrahydrofuran, AD-mix-β achieved 88% yield and 84% ee when applied to (E)-3-penten-1-yl methanesulfonate.
Reaction Mechanism and Optimization
The Sharpless dihydroxylation proceeds via a three-step mechanism:
-
Coordination : Alkene binds to osmium tetraoxide, forming a diastereomeric osmate ester.
-
Hydrolysis : Water attacks the osmate ester, yielding a vicinal diol.
-
Reoxidation : OsO₃ is regenerated using K₃Fe(CN)₆ or N-methylmorpholine N-oxide (NMO).
Key Parameters :
-
Solvent : t-BuOH/H₂O or THF/H₂O mixtures enhance aggregation of (DHQD)₂PHAL, boosting enantioselectivity.
-
Additives : Methanesulfonamide (MsNH₂) improves ee by stabilizing osmium intermediates.
Comparative Analysis with AD-mix-α
AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β differ in ligand configuration and selectivity trends.
| Parameter | AD-mix-α | AD-mix-β | Source |
|---|---|---|---|
| Ligand | (DHQ)₂PHAL | (DHQD)₂PHAL | |
| Preferred Face | Top face of alkene | Bottom face of alkene | |
| Typical ee (%) | 65–85 | 84–95 |
Industrial and Academic Relevance
AD-mix-β is widely adopted in:
-
Pharmaceutical Synthesis : For chiral intermediates in antiviral and anticancer drugs.
-
Natural Product Synthesis : E.g., glyphaeaside C and goyazensolide.
-
Material Science : Production of chiral polymers and catalysts.
| Component | Role | Molar Ratio |
|---|---|---|
| (DHQD)₂PHAL | Chiral ligand | 0.0016 mol |
| K₂CO₃ | Base | 0.4988 mol |
| K₃Fe(CN)₆ | Co-oxidant | 0.4988 mol |
| K₂OsO₂(OH)₄ | Osmium source | 0.0007 mol |
Table 2. Representative Applications of AD-mix-β
| Substrate | Product | ee (%) | Conditions |
|---|---|---|---|
| (E)-3-Penten-1-yl mesylate | (2R,3R)-cis-2-Methyl-3-hydroxytetrahydrofuran | 84 | 0°C, t-BuOH/H₂O, 16 h |
| Styrene | Vicinal diol | 90 | THF/H₂O, RT, 24 h |
| β,γ-Unsaturated ester | β-Hydroxy-γ-lactone | 95 | AD-mix-β + MsNH₂, 0°C |
Chemical Reactions Analysis
Types of Reactions
AD-mix-beta undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is involved in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
AD-mix-beta has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a chiral catalyst in drug synthesis.
Mechanism of Action
The mechanism of action of AD-mix-beta involves its role as a chiral amine catalyst. It facilitates enantioselective reactions by forming a complex with the substrate, thereby inducing chirality in the reaction products. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral catalyst .
Comparison with Similar Compounds
AD-mix-beta vs. AD-mix-alpha
AD-mix-alpha (CAS: 153130-59-7) is structurally analogous to AD-mix-beta but employs hydroquinine 1,4-phthalazinediyl diether as the chiral ligand instead of hydroquinidine. This difference in ligands dictates their enantioselectivity:
Key Performance Metrics
AD-mix-beta is preferred for synthesizing specific enantiomers in complex molecules, such as the 15-position stereocenter in (+)-aspicilin, where it outperforms enzymatic methods (4.3% yield via TBADH) .
AD-mix-beta vs. Enzymatic Catalysts
Enzymatic methods, such as alcohol dehydrogenase from Thermoanaerobium brockii (TBADH), offer an alternative to AD-mix-beta for asymmetric reductions. However, enzymatic approaches often require more steps (19 vs. 14 steps in (+)-aspicilin synthesis) and lower yields (4.3% vs. 11%) . AD-mix-beta’s advantages include:
- Broader substrate tolerance for alkenes.
- Reduced reliance on enzyme-specific conditions (e.g., pH, temperature).
- Scalability for industrial applications due to consistent reagent stability .
Cost and Availability
AD-mix-beta is commercially available (e.g., from Rhodia Pharma Solutions and Leyan Reagent) at a premium price due to its osmium content.
Biological Activity
AD-mix-beta is a well-known reagent in asymmetric organic synthesis, particularly recognized for its role in the Sharpless asymmetric dihydroxylation reaction. This compound has garnered significant attention due to its ability to facilitate the formation of chiral vicinal diols from alkenes with high enantioselectivity. The biological activity of AD-mix-beta encompasses its chemical reactivity, interaction with biomolecules, and potential therapeutic applications.
AD-mix-beta is composed of a mixture containing chiral ligands that interact with metal catalysts to form chiral complexes. These complexes are crucial for promoting enantioselective reactions. The mechanism of action involves:
- Formation of Chiral Complexes : AD-mix-beta forms complexes with metal catalysts, enhancing the selectivity of the reaction.
- Activation of Substrates : It stabilizes transition states during the reaction, leading to the formation of products with high enantiomeric purity.
- Dihydroxylation Reactions : Through oxidation processes, AD-mix-beta facilitates the conversion of alkenes into diols, which are valuable intermediates in organic synthesis.
Biological Activity and Applications
AD-mix-beta has been studied for various biological activities, including its interactions with different biomolecules and its potential therapeutic uses:
- Chiral Drug Development : Research indicates that AD-mix-beta can be instrumental in developing chiral drugs, which are essential for enhancing the efficacy and reducing side effects in pharmaceuticals .
- Synthesis of Natural Products : It has been applied in the total synthesis of complex natural products, demonstrating its versatility and effectiveness in producing biologically relevant compounds .
- Enantioselective Catalysis : The compound is utilized in asymmetric catalysis, where it significantly improves the enantioselectivity of reactions involving various substrates .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and efficiency of AD-mix-beta in different chemical reactions:
-
Asymmetric Dihydroxylation :
- In a study involving styrene derivatives, AD-mix-beta demonstrated consistent enantioselectivity enhancements as water content increased in reaction mixtures. The enantiomeric ratios improved significantly under optimized conditions, showcasing its potential for practical applications in asymmetric synthesis .
- Total Synthesis Example :
- Aggregation-Induced Catalysis :
Data Table: Summary of Key Findings
| Study Focus | Reaction Type | Yield (%) | Enantiomeric Ratio (R:S) | Notes |
|---|---|---|---|---|
| Styrene Derivatives | Asymmetric Dihydroxylation | 81-96 | 18:82 to 12:88 | Water content optimization improves yield |
| Total Synthesis of Zephyranthine | Dihydroxylation | 67 | 7.2:1 | High diastereoselectivity achieved |
| Aggregation-Induced Catalysis | Dihydroxylation | Varies | Enhanced with aggregation | Larger aggregates improve enantioselectivity |
Q & A
Basic Research Questions
What is the mechanistic role of AD-mix-beta in asymmetric catalysis?
AD-mix-beta functions as a chiral ligand in enantioselective reactions, forming metal-ligand complexes that stabilize transition states and direct substrate orientation. For example, in Sharpless asymmetric dihydroxylation, it coordinates with osmium tetroxide to achieve >90% enantiomeric excess (ee) in diol products . Key factors include its cinchona alkaloid-derived structure, which introduces steric and electronic biases critical for selectivity.
How is AD-mix-beta synthesized, and what are the critical quality control parameters?
The synthesis involves reacting hydroquinidine with phthalazine derivatives under anhydrous conditions, using solvents like dichloromethane and catalysts such as potassium carbonate. Critical parameters include:
- Purity of starting materials (>99% hydroquinidine).
- Reaction temperature (maintained at 0–5°C to prevent side reactions).
- Purification via column chromatography to isolate the ligand with ≥98% purity .
What analytical methods are recommended for assessing enantiomeric purity in AD-mix-beta-mediated reactions?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers.
- Polarimetry : Measure optical rotation against racemic standards .
Advanced Research Questions
How can reaction conditions be optimized to enhance enantioselectivity in AD-mix-beta-catalyzed reactions?
How should researchers address contradictions in enantioselectivity data across substrates?
Contradictions often arise from substrate-specific steric/electronic effects. Steps for resolution:
Substrate profiling : Classify substrates by electron-withdrawing/donating groups and steric bulk.
Computational modeling : Use DFT calculations to predict transition-state geometries (e.g., Gaussian 16).
Cross-validation : Compare results with alternative ligands (e.g., AD-mix-alpha) to isolate ligand-specific effects .
What mixed-methods approaches integrate AD-mix-beta into multi-step synthetic pathways?
- Tandem catalysis : Combine AD-mix-beta with enzymes (e.g., ketoreductases) for dynamic kinetic resolution.
- Flow chemistry : Implement continuous reactors to minimize ligand degradation during prolonged reactions.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .
Methodological Guidelines
How to ensure reproducibility in AD-mix-beta-mediated reactions?
- Documentation : Report exact stoichiometry, solvent batches, and purification steps (per Beilstein Journal standards) .
- Control experiments : Include racemic and non-catalyzed reactions to benchmark performance.
- Data archiving : Store raw HPLC/NMR files in repositories like Zenodo for peer validation .
What are the ethical considerations in publishing AD-mix-beta research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
